6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its incorporation of a trifluoromethyl group, which is known to enhance the pharmacological properties of molecules, making them more potent and selective in their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine with an aryl boronic acid under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and neuroprotection . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Trifluoromethyl Pyrazoles: Known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core, which confer enhanced pharmacological properties and selectivity .
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-15-6-13(18(20,21)22)8-23-16(15)12-7-24-17-14(9-25-26(17)10-12)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRLKHHGAJZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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